molecular formula C9H13NO3. HCl B195469 Normetanephrine hydrochloride CAS No. 1011-74-1

Normetanephrine hydrochloride

Cat. No. B195469
CAS RN: 1011-74-1
M. Wt: 219.66 g/mol
InChI Key: VKFPRGQZWKTEON-UHFFFAOYSA-N
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Description

Normetanephrine, also known as normetadrenaline, is a metabolite of norepinephrine created by the action of catechol-O-methyl transferase on norepinephrine . It is excreted in the urine and found in certain tissues . It is a marker for catecholamine-secreting tumors such as pheochromocytoma .


Synthesis Analysis

Normetanephrine is a metabolite of norepinephrine, formed by the action of catechol-O-methyl transferase on norepinephrine . In a study, it was found that metanephrine and normetanephrine conjugates were converted to unconjugated metanephrine and normetanephrine by acid hydrolysis .


Molecular Structure Analysis

The molecular formula of Normetanephrine hydrochloride is C9H13NO3.HCl . The molecular weight is 219.67 g/mol .


Chemical Reactions Analysis

In a study, it was found that metanephrine and normetanephrine conjugates were converted to unconjugated metanephrine and normetanephrine by acid hydrolysis . The reactions of palladium (II) chloride with catecholamines (hydrochlorides of 3-methoxytyramine, normetanephrine, norepinephrine, and dopamine) and pyridine-2-carbaldehyde have afforded four new palladium complexes of different types .


Physical And Chemical Properties Analysis

Normetanephrine hydrochloride is a pale yellow to tan solid . It is soluble in water (90 mg/mL) and DMSO (20 mg/mL) . It should be stored at -20°C, protected from light, in a dry and sealed condition .

Scientific Research Applications

Electrochemical Detection in Urine

Normetanephrine is a marker for pheochromocytoma, a rare catecholamine-secreting tumor. A study by El Khamlichi et al. (2018) developed a novel carbon/chitosan electrode paste for sensitive voltammetric determination of normetanephrine in urine, showing its potential in pharmaceutical and clinical preparations (El Khamlichi et al., 2018).

Metabolism in Rat Brain

Schanberg et al. (1968) identified that injected normetanephrine-H3 in rat brains is primarily metabolized by monoamine oxidase, suggesting its significant role in brain metabolism and its potential as a metabolic marker (Schanberg et al., 1968).

Pediatric Reference Interval for Metanephrines

Griffin et al. (2011) established a pediatric age-related reference interval for normetanephrine measurement, aiding in the diagnosis of Neuroblastoma in children (Griffin et al., 2011).

Plasma and Erythrocyte Concentrations

Yoneda et al. (1984) explored the enzymatic hydrolysis of normetanephrine in plasma and red blood cells, revealing that red blood cells may play an important role in norepinephrine metabolism (Yoneda et al., 1984).

Colorimetric Detection Using Gold Nanoparticles

Godoy-Reyes et al. (2019) developed a colorimetric method for detecting normetanephrine using functionalised gold nanoparticles, which can be useful in diagnosing adrenal tumors like pheochromocytoma (Godoy-Reyes et al., 2019).

Plasma Concentration for Pheochromocytoma Diagnosis

Lenders et al. (1993) reported the use of liquid chromatography with electrochemical detection to determine plasma concentrations of normetanephrine, offering an approach to examine catecholamines' extraneuronal metabolism and aiding in pheochromocytoma diagnosis (Lenders et al., 1993).

Safety And Hazards

Normetanephrine hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, and wear eye protection/face protection .

Future Directions

Normetanephrine hydrochloride has been used in the diagnosis and monitoring of patients with pheochromocytoma and related neurogenic tumors . There is ongoing research into the development of more precise, rapid, and specific methods for the quantification of free metanephrines in plasma . Further studies are also being conducted to synthesize palladium (II) complexes from catecholamines .

properties

IUPAC Name

4-(2-amino-1-hydroxyethyl)-2-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;/h2-4,8,11-12H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFPRGQZWKTEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CN)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40905944
Record name 4-(2-Amino-1-hydroxyethyl)-2-methoxyphenol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Normetanephrine hydrochloride

CAS RN

1011-74-1, 13015-71-9
Record name (±)-Normetanephrine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Normetanephrine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Normetanephrine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013015719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Amino-1-hydroxyethyl)-2-methoxyphenol--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-α-(aminomethyl)-4-hydroxy-3-methoxybenzyl alcohol hydrochloride
Source European Chemicals Agency (ECHA)
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Record name NORMETANEPHRINE HYDROCHLORIDE, (±)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
304
Citations
RR Pattanayek, JK Dattagupta… - … Section C: Crystal …, 1984 - scripts.iucr.org
… The crystal structure of DL-metanephrine hydro- chloride has already been reported (Pattanayek, Dat- tagupta & Saha, 1983) and that of DL-normetanephrine hydrochloride (I) is …
Number of citations: 3 scripts.iucr.org
D Nieć, PK Kunicki - Journal of Chromatography B, 2015 - Elsevier
… dl-Normetanephrine hydrochloride, dl-metanephrine hydrochloride, 3-methoxytyramine hydrochloride, 4-hydroxy-3-methoxybenzylamine hydrochloride (used as internal standard, IS), 1…
Number of citations: 10 www.sciencedirect.com
W Uhlig, R Fiebig, U Trendelenburg - Naunyn-Schmiedeberg's Archives of …, 1976 - Springer
Hearts were obtained from pargyline-pretreated rats and perfused with 40 nM 3 H-normethanephrine for 21 min. 87 μM corticosterone reduced the accumulation of 3 H-…
Number of citations: 17 link.springer.com
DC Yaworsky - 2003 - search.proquest.com
… Metanephrine-hydrochloride (0.0600g) and normetanephrine-hydrochloride (0.0600g) were weighed into separate 150 mL culture tubes. Each powder was dissolved in 20 mL of …
Number of citations: 3 search.proquest.com
M Bouri, MJ Lerma-García, R Salghi, M Zougagh… - Talanta, 2012 - Elsevier
… shown that the MMIP had high affinity and selectivity toward DA and other structurally related CLs such as 3-methoxytyramine hydrochloride (MT), DL-normetanephrine hydrochloride (…
Number of citations: 93 www.sciencedirect.com
YL Liu, ATA Cheng, HR Chen… - Biomedical …, 2000 - Wiley Online Library
… (NE), L-β-3,4-dihydroxyphenylalanine (L-dopa), 3-methoxy-4hydroxyphenylglycol (MHPG), epinephrine bitartrate (EP), DLnormetanephrine hydrochloride (NM), 3,4-…
S Kalsner, M Suleiman… - Journal of Pharmacy and …, 1980 - academic.oup.com
… Cocaine hydrochloride (3 pg m1-l; 8.8 x M) and normetanephrine hydrochloride (2.2118 m1-l; 1 x Mj were routinely present in the Krebs solution to block neuronal and extraneuronal …
Number of citations: 25 academic.oup.com
J Gal, TR Brown - Journal of pharmacological methods, 1986 - Elsevier
Many established and experimental adrenergic agonists are derivatives of 2-aminoethanol with a phenol or catechol moiety in the 1-position. There is considerable interest in the …
Number of citations: 19 www.sciencedirect.com
LH Laasberg, S Shimosato - Journal of Applied Physiology, 1966 - journals.physiology.org
… mandelic acid, dopa, dopamine, metanephrine(3-methoxy-4-hydroxy mandelic acid, I-dihydroxyphenylalanine, dl-metanephrine hydrochloride, and dl-normetanephrine hydrochloride, …
Number of citations: 9 journals.physiology.org
RR Pattanayek, JK Dattagupta… - Acta …, 1984 - Wiley Online Library
Structure of dlâ•’normetanephrine hydrochloride [α╒(aminomethyl)vanillyl alcohol hydrochlori … Structure of DL-normetanephrine hydrochloride [ct-(aminomethyl)vanillyl …
Number of citations: 3 onlinelibrary.wiley.com

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